molecular formula C12H22O2 B061816 2-Ethyl-6-(2-hydroxypropan-2-yl)-3-methylcyclohexan-1-one CAS No. 165327-19-5

2-Ethyl-6-(2-hydroxypropan-2-yl)-3-methylcyclohexan-1-one

Cat. No. B061816
CAS RN: 165327-19-5
M. Wt: 198.3 g/mol
InChI Key: HCGYEWLHQODJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-(2-hydroxypropan-2-yl)-3-methylcyclohexan-1-one, also known as Tropinone, is a bicyclic ketone that has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. This compound is of particular interest due to its unique structure and its ability to act as a precursor to a variety of important pharmaceuticals.

Mechanism of Action

2-Ethyl-6-(2-hydroxypropan-2-yl)-3-methylcyclohexan-1-one acts as a precursor to a variety of important pharmaceuticals by undergoing a series of chemical transformations in the body. For example, cocaine is synthesized from tropinone through a process that involves the addition of various chemical groups to the molecule. Once in the body, cocaine acts as a stimulant by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood and motivation.
Biochemical and Physiological Effects:
2-Ethyl-6-(2-hydroxypropan-2-yl)-3-methylcyclohexan-1-one and its derivatives have a variety of biochemical and physiological effects on the body. For example, atropine and scopolamine are used as anticholinergic drugs, which means they block the action of the neurotransmitter acetylcholine. These drugs are used to treat a variety of conditions, including gastrointestinal disorders, respiratory problems, and motion sickness.

Advantages and Limitations for Lab Experiments

2-Ethyl-6-(2-hydroxypropan-2-yl)-3-methylcyclohexan-1-one and its derivatives have a number of advantages and limitations for use in lab experiments. One advantage is that they are relatively easy to synthesize and are readily available in large quantities. However, one limitation is that they can be toxic to cells and tissues at high concentrations, which can limit their use in certain types of experiments.

Future Directions

There are a number of future directions for research on 2-Ethyl-6-(2-hydroxypropan-2-yl)-3-methylcyclohexan-1-one and its derivatives. One area of interest is the development of new synthetic methods for the production of these compounds, which could lead to the discovery of new drugs with therapeutic potential. Another area of interest is the study of the biochemical and physiological effects of these compounds, which could provide insights into the mechanisms of action of important pharmaceuticals. Additionally, there is a need for further research into the potential toxicity of these compounds, which could help to guide the development of safer and more effective drugs.

Synthesis Methods

The synthesis of 2-Ethyl-6-(2-hydroxypropan-2-yl)-3-methylcyclohexan-1-one can be achieved through a number of different methods, including the classical Robinson annulation reaction, which involves the condensation of two molecules of acetone with a molecule of cyclohexanone in the presence of a base such as potassium hydroxide. Another method involves the oxidation of tropine, a naturally occurring alkaloid found in plants such as Atropa belladonna, with a strong oxidizing agent such as potassium permanganate.

Scientific Research Applications

2-Ethyl-6-(2-hydroxypropan-2-yl)-3-methylcyclohexan-1-one has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. This compound is of particular interest due to its ability to act as a precursor to a variety of important pharmaceuticals, such as cocaine, atropine, and scopolamine. These drugs are used for a variety of therapeutic purposes, including pain relief, anesthesia, and the treatment of motion sickness.

properties

CAS RN

165327-19-5

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

2-ethyl-6-(2-hydroxypropan-2-yl)-3-methylcyclohexan-1-one

InChI

InChI=1S/C12H22O2/c1-5-9-8(2)6-7-10(11(9)13)12(3,4)14/h8-10,14H,5-7H2,1-4H3

InChI Key

HCGYEWLHQODJKS-UHFFFAOYSA-N

SMILES

CCC1C(CCC(C1=O)C(C)(C)O)C

Canonical SMILES

CCC1C(CCC(C1=O)C(C)(C)O)C

synonyms

Cyclohexanone, 2-ethyl-6-(1-hydroxy-1-methylethyl)-3-methyl-

Origin of Product

United States

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